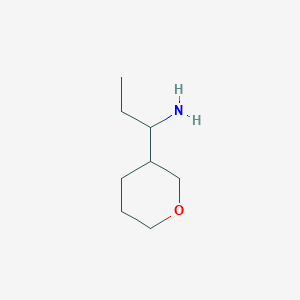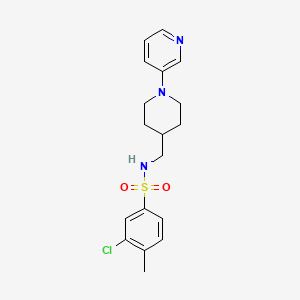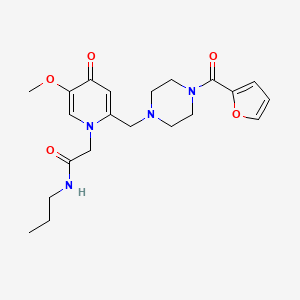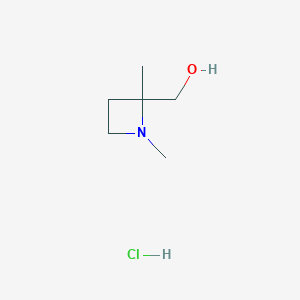
(4-((3,5-Dimethylphenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((3,5-Dimethylphenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone, commonly known as DMQD, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMQD belongs to the class of quinoline derivatives, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Catalytic Activity and Structural Analysis
Research involving similar quinolinyl and piperidinyl structures has demonstrated potential in catalytic activities and provided insights into their structural properties. For instance, studies on dioxidovanadium(V) complexes with hydrazone ligands, which include piperidine as a monodentate alkylamine base, show potential catalytic activity in the aerial oxidation of L-ascorbic acid. These complexes, through hydrogen bonding, form centrosymmetric dimers in their solid-state structure, revealing intricate details of their molecular architecture and interactions (Mondal, Drew, & Ghosh, 2010).
Molecular Interactions and Antagonistic Properties
In molecular pharmacology, compounds featuring piperidinyl structures have been investigated for their interaction with biological receptors. A study on the molecular interaction of an antagonist with the CB1 cannabinoid receptor emphasizes the role of conformational analysis and pharmacophore models in understanding the binding interactions and activity of such compounds (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Antimicrobial and Antioxidant Potency
The synthesis and evaluation of compounds bearing piperidinyl and quinolinyl moieties have shown promising antimicrobial and antioxidant activities. For example, novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines exhibited significant activity against various pathogenic bacterial and fungal strains, highlighting their potential as antimicrobial agents (Zaki, Kamal El‐Dean, Radwan, & Sayed, 2019). Similarly, derivatives including piperidin-4-one structures have been synthesized and characterized for their antioxidant efficacy, indicating their utility in combating oxidative stress (Dineshkumar & Parthiban, 2022).
Eigenschaften
IUPAC Name |
[4-(3,5-dimethylanilino)-6-methylquinolin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O/c1-16-7-8-21-20(14-16)22(25-19-12-17(2)11-18(3)13-19)15-23(26-21)24(28)27-9-5-4-6-10-27/h7-8,11-15H,4-6,9-10H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUOSVLZAGWLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC(=C3)C)C)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-benzyl-5-(trifluoromethyl)benzimidazol-2-yl]sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2464486.png)
![1-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2464487.png)

sulfamoyl}thiophene-2-carboxylate](/img/structure/B2464492.png)


![11-([1,3]Thiazolo[4,5-c]pyridin-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2464495.png)


![2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylbutanoic acid](/img/structure/B2464501.png)
![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate](/img/structure/B2464503.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2464505.png)
![N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetamide](/img/structure/B2464506.png)